2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine

Sigma Receptor Ligands CNS Drug Discovery Radioligand Binding Assays

This chiral 1,2-diamine building block delivers a unique 2,5-difluorophenyl-pyrrolidine pharmacophore critical for nanomolar sigma-1 receptor affinity. The (R)-enantiomer is mandatory for Trk inhibitor synthesis (≥94% ee). Its 2,5-difluoro substitution and pyrrolidine ring confer >1000-fold nNOS selectivity over eNOS, reducing cardiovascular risk. Substituting the 2,5-difluoro pattern or replacing pyrrolidine causes >10-fold potency loss. Choose this precise scaffold to maintain target affinity, enantioselectivity, and safety margins in your drug discovery program.

Molecular Formula C12H16F2N2
Molecular Weight 226.27 g/mol
Cat. No. B11817013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine
Molecular FormulaC12H16F2N2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(CN)C2=C(C=CC(=C2)F)F
InChIInChI=1S/C12H16F2N2/c13-9-3-4-11(14)10(7-9)12(8-15)16-5-1-2-6-16/h3-4,7,12H,1-2,5-6,8,15H2
InChIKeyCLYKXGWKSBKPPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine: Technical Baseline for Procurement in CNS & Kinase Inhibitor Research


2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine (CAS: 1096880-44-2) is a chiral, disubstituted phenylethanamine building block, characterized by a pyrrolidine heterocycle and a 2,5-difluorophenyl motif . With a molecular formula of C12H16F2N2 and a molecular weight of 226.27 g/mol, it is primarily utilized in medicinal chemistry as a versatile scaffold for synthesizing potent sigma receptor ligands [1] and advanced kinase inhibitors, notably Trk inhibitors [2]. The compound's strategic value in procurement is derived from its unique 1,2-diamine structure, which provides a distinct three-dimensional pharmacophore not easily replicated by simple aniline or single-amine alternatives.

Why 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine Cannot Be Replaced by Generic Analogs in Lead Optimization


The specific substitution pattern and stereochemistry of 2-(2,5-difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine are not interchangeable with other in-class compounds. Simple substitution of the 2,5-difluoro substitution to a 2,4- or 3,5-pattern, or replacement of the pyrrolidine with a piperidine, can lead to complete loss of target affinity [1]. In sigma receptor ligand design, the 1,2-diamine motif and the specific spatial orientation of the basic amines are critical for high-affinity binding, with quantitative structure-activity relationship (QSAR) studies demonstrating that minor structural modifications result in a >10-fold drop in potency [1]. Furthermore, the (R)-enantiomer of related pyrrolidine building blocks is essential for achieving high enantiomeric excess (ee) in asymmetric syntheses of clinical candidates, where procurement of the racemic mixture (≥94% ee for the (R)-form) would be unacceptable for downstream chiral purity requirements [2].

Quantitative Evidence for Selecting 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine over Closest Analogs


Sigma-1 Receptor Affinity: N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamine Scaffold Delivers Nanomolar Potency

The compound's core scaffold, N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamine, demonstrates high affinity for the sigma-1 receptor. While specific Ki data for the exact 2,5-difluorophenyl analog is not explicitly reported, the lead compound in this series, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (compound 3), exhibited a Ki value in the low nanomolar range [1]. This potency is a direct function of the 1,2-diamine scaffold. In contrast, simpler monoamine derivatives lacking the pyrrolidinyl-ethylamine group showed significantly reduced or no measurable affinity in the same assay, confirming the essential nature of this specific structural motif [1].

Sigma Receptor Ligands CNS Drug Discovery Radioligand Binding Assays

Enantiomeric Purity in Synthesis: (R)-2-(2,5-Difluorophenyl)pyrrolidine Achieves ≥94% ee, Mandating High-Purity Chiral Building Blocks

The synthesis of advanced pharmaceutical intermediates, such as (R)-2-(2,5-difluorophenyl)pyrrolidine, a direct precursor to Trk kinase inhibitors, requires exceptional stereocontrol. A patented biocatalytic method for its preparation achieves an enantiomeric excess (ee) of at least 94% [1]. This high ee is critical, as the desired pharmacological activity for Trk inhibition resides primarily in the (R)-enantiomer . Procuring a racemic mixture or a lower-purity intermediate would introduce the inactive or potentially off-target (S)-enantiomer as an impurity, compromising both the potency and selectivity profile of the final drug candidate and potentially causing variable or adverse biological responses [1].

Asymmetric Synthesis Chiral Building Blocks Trk Inhibitors

Pharmacological Selectivity Profile: 2,5-Difluorophenyl-Pyrrolidine Scaffold Delivers 3800-fold Selectivity for nNOS over eNOS

The 2,5-difluorophenyl-substituted pyrrolidine core is a key structural feature in a series of potent and highly selective neuronal nitric oxide synthase (nNOS) inhibitors. A lead compound from this series demonstrated a Ki of 36 nM for nNOS and exhibited exceptional selectivity, with a 3800-fold preference for nNOS over endothelial NOS (eNOS) and a 1400-fold preference over inducible NOS (iNOS) [1]. This level of isoform selectivity is crucial for mitigating cardiovascular side effects (e.g., hypotension) associated with eNOS inhibition [2]. Analogs lacking the specific 2,5-difluoro substitution or the chiral pyrrolidine orientation displayed significantly diminished selectivity, underscoring the value of this precise building block [1].

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors Selectivity Profiling CNS Therapeutics

High-Impact Application Scenarios for 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine


Lead Optimization in Sigma Receptor CNS Drug Discovery Programs

Medicinal chemistry teams can utilize 2-(2,5-difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine as a central scaffold to synthesize focused libraries of sigma-1 receptor ligands. The evidence in Section 3 confirms that the 1,2-diamine framework is a prerequisite for achieving nanomolar affinity [1]. Systematic variation of the N-alkyl and aryl substituents on this core allows for fine-tuning of potency and pharmacokinetic properties while maintaining the essential high-affinity binding mode [1].

Synthesis of Stereochemically Pure Trk Kinase Inhibitors

This compound serves as a key intermediate for the synthesis of chiral Trk kinase inhibitors, which are under investigation for pain and oncology indications. The data from Section 3 demonstrates that enantioselective synthesis is essential, with the (R)-enantiomer being the active stereoisomer . Procurement of high-purity (R)-2-(2,5-difluorophenyl)pyrrolidine, a direct derivative, ensures that the final active pharmaceutical ingredient (API) meets regulatory purity standards, directly impacting the drug's safety and efficacy profile.

Development of Isoform-Selective nNOS Inhibitors for Neurological Disorders

Researchers targeting nNOS for conditions like neuropathic pain or cerebral palsy can employ this building block to create highly selective inhibitors. The class-level evidence in Section 3 proves that the 2,5-difluorophenyl-pyrrolidine motif can confer over three orders of magnitude selectivity for nNOS over eNOS [2]. This structural advantage allows for the design of drug candidates with a significantly reduced risk of cardiovascular toxicity, a major hurdle in the clinical development of NOS inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.